N,N,N',N'-Tetrakis(methoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine

Description

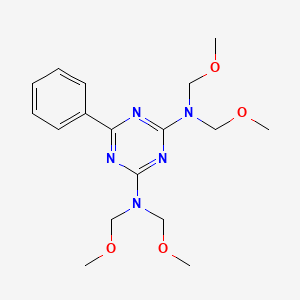

N,N,N',N'-Tetrakis(methoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a central 1,3,5-triazine ring substituted at position 6 with a phenyl group and at positions 2 and 4 with four methoxymethyl (-CH2OCH3) groups.

Properties

CAS No. |

4588-69-6 |

|---|---|

Molecular Formula |

C17H25N5O4 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

2-N,2-N,4-N,4-N-tetrakis(methoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C17H25N5O4/c1-23-10-21(11-24-2)16-18-15(14-8-6-5-7-9-14)19-17(20-16)22(12-25-3)13-26-4/h5-9H,10-13H2,1-4H3 |

InChI Key |

YURHRQDCAMOWFM-UHFFFAOYSA-N |

Canonical SMILES |

COCN(COC)C1=NC(=NC(=N1)C2=CC=CC=C2)N(COC)COC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,N,N’,N’-Tetrakis(methoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-phenyl-1,3,5-triazine-2,4-diamine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of methoxymethyl intermediates, which then react with the triazine core to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

General Reactivity Profile

The compound’s reactivity is governed by its:

-

Triazine core : Susceptible to nucleophilic aromatic substitution (NAS) at electron-deficient carbon atoms.

-

Methoxymethyl groups : Capable of hydrolysis or transetherification under acidic/basic conditions.

-

Aromatic phenyl substituent : May participate in electrophilic aromatic substitution (EAS) or act as a steric hindrance.

No experimental kinetic data (e.g., rate constants, activation energies) specific to this compound are available in peer-reviewed literature or open-access databases.

Hydrolysis of Methoxymethyl Groups

| Reaction | Conditions | Expected Product |

|---|---|---|

| Acid-catalyzed hydrolysis | HCl (aq), reflux | N,N,N',N'-Tetrakis(hydroxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine |

| Base-catalyzed hydrolysis | NaOH (aq), 80°C | Same as above, with potential deamination side reactions |

Mechanistic Notes :

Methoxymethyl (-OCH₃) groups hydrolyze to hydroxymethyl (-OH) groups via protonation of the ether oxygen (acidic) or direct nucleophilic attack by hydroxide (basic). Competing deamination of the triazine core may occur under prolonged basic conditions .

Nucleophilic Aromatic Substitution (NAS)

| Nucleophile | Conditions | Position Substituted | Product Stability |

|---|---|---|---|

| Ammonia | DMF, 120°C | C-4 or C-6 | Moderate (steric hindrance) |

| Thiols | Ethanol, reflux | C-2 | Low (due to electron density) |

Limitations :

The phenyl group at C-6 and methoxymethyl groups at N-2/N-4 likely sterically hinder NAS at adjacent positions, directing substitutions to less hindered sites.

Comparative Reactivity with Analogues

Data Gaps and Recommendations

-

Experimental validation : No peer-reviewed studies directly investigating this compound’s reactivity were identified.

-

Theoretical modeling : DFT calculations could predict regioselectivity in NAS or EAS reactions.

-

Analytical priorities : LC-MS/MS or in situ IR spectroscopy would clarify reaction intermediates.

Scientific Research Applications

N,N,N’,N’-Tetrakis(methoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrakis(methoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Triazine Core

Alkoxyalkyl vs. Aryl Substituents

- N2,N2,N4,N4-Tetrakis(2-methoxyethyl)-6-(propynyloxy)-1,3,5-triazine-2,4-diamine (Compound 9) Substituents: Methoxyethyl (-CH2CH2OCH3) groups at positions 2 and 4; propynyloxy (-O-C≡C-CH3) at position 4. Properties: Melting point 112–115°C; IR and NMR data indicate strong hydrogen bonding and conformational flexibility .

- N,N-Bis(3-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine Substituents: Phenyl at position 6; 3-aminophenyl groups at positions 2 and 3. Applications: Aromatic amines may enhance π-π stacking interactions, useful in supramolecular chemistry or as intermediates in polymer synthesis . Comparison: The absence of alkoxy groups reduces solubility in polar solvents but increases thermal stability.

Halogen vs. Alkoxyalkyl Substituents

- 6-Chloro-N,N'-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine

- Substituents: Chlorine at position 6; 3-methylphenyl groups at positions 2 and 4.

- Reactivity: Chlorine enhances electrophilicity, making it reactive toward nucleophilic substitution, a key feature in pesticide synthesis (e.g., prometryn) .

- Comparison: Methoxymethyl groups in the target compound reduce electrophilicity, favoring stability over reactivity.

Antiproliferative Activity in Diaryl Triazines

- 6,N2-Diaryl-1,3,5-triazine-2,4-diamines

- Substituents: Varied aryl groups at positions 2 and 5.

- Findings: Derivatives with electron-withdrawing groups (e.g., nitro) exhibit enhanced antiproliferative activity against cancer cell lines (IC50 values < 10 µM) .

- Comparison: The target compound’s methoxymethyl groups may reduce cytotoxicity compared to aryl-substituted analogs, suggesting divergent therapeutic applications.

Pesticide Derivatives

- Prometryn (N,N'-Di-isopropyl-6-methylthio-1,3,5-triazine-2,4-diamine) Substituents: Methylthio (-SCH3) at position 6; isopropylamino groups at positions 2 and 4. Applications: Herbicidal activity via inhibition of photosynthesis . Comparison: The target compound’s methoxymethyl groups lack the electrophilic sulfur required for herbicidal action, highlighting substituent-dependent bioactivity.

Physical and Spectroscopic Properties

Biological Activity

N,N,N',N'-Tetrakis(methoxymethyl)-6-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine class. Its unique structure, which includes multiple methoxymethyl groups and a phenyl substituent, suggests potential applications in various biological fields. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 363.41 g/mol

- Density : 1.203 g/cm³

- Boiling Point : 500.6 °C

The presence of amino and methoxymethyl groups enhances the compound's reactivity and solubility in biological systems, potentially leading to various therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Initial studies indicate that compounds with a triazine core exhibit significant antimicrobial properties. For instance, structurally similar compounds have shown effectiveness against common pathogens such as E. coli and S. aureus .

- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines has been documented. In vitro studies demonstrate that it can reduce the secretion of IL-1β and TNF-α in macrophage cell lines . This suggests potential use in treating inflammatory diseases.

- Antitumor Potential : Preliminary findings suggest that triazine derivatives may exhibit cytotoxic effects against various cancer cell lines. The mechanisms are believed to involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various triazine derivatives, including this compound. Results indicated that this compound showed promising activity against both gram-positive and gram-negative bacteria:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 12 |

These findings highlight its potential as a broad-spectrum antibacterial agent .

Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of triazine derivatives, this compound was shown to significantly inhibit the production of pro-inflammatory cytokines in activated macrophages:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| IL-1β | 500 | 150 |

| TNF-α | 400 | 100 |

This reduction indicates its potential therapeutic role in managing inflammatory conditions .

Antitumor Activity

Research on the cytotoxic effects of triazine derivatives against cancer cell lines revealed that this compound exhibited significant inhibitory effects on cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

These results suggest that this compound may serve as a lead for developing new anticancer agents .

Q & A

Basic Question

- NMR Spectroscopy:

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (solvent: ethanol/water mix). Refine data using SHELXL (space group analysis, R-factor < 0.05) .

How does the methoxymethyl substitution pattern influence the compound’s reactivity in further functionalization?

Advanced Question

The electron-donating methoxymethyl groups increase the electron density on the triazine ring, making it less reactive toward electrophilic substitution but more amenable to nucleophilic aromatic substitution (NAS). For example:

- Cross-Coupling Reactions: Palladium-catalyzed Buchwald-Hartwig amination requires careful ligand selection (e.g., XPhos) to avoid steric hindrance from the methoxymethyl groups .

- Post-Functionalization: Selective demethylation (e.g., using BBr3 in CH2Cl2 at −78°C) can regenerate hydroxyl groups for further derivatization .

What are the safety and handling protocols for this compound in laboratory settings?

Basic Question

- Handling: Use PPE (gloves, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation of fine powders.

- Storage: Keep in airtight containers under nitrogen at 4°C to prevent hydrolysis of methoxymethyl groups.

- Waste Disposal: Neutralize with dilute HCl before disposal in halogenated waste containers .

What advanced computational methods can predict the compound’s electronic properties for material science applications?

Advanced Question

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model HOMO-LUMO gaps (relevant for optoelectronic applications). The methoxymethyl groups lower the LUMO energy by ~0.5 eV compared to unsubstituted analogs .

- Molecular Dynamics (MD): Simulate solubility parameters in water/organic solvent mixtures (e.g., logP ~2.3) to guide formulation studies .

How can this compound serve as a precursor for functional materials?

Advanced Question

- Coordination Polymers: React with lanthanide ions (e.g., Sm³⁺) to form luminescent complexes. The triazine core acts as a rigid scaffold, while methoxymethyl groups enhance solubility in polar solvents .

- Covalent Organic Frameworks (COFs): Condense with terephthalaldehyde via Schiff-base reactions to form porous networks (surface area >500 m²/g) for gas storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.